Pkn1/2-IN-1

Description

Overview of Protein Kinase N Isoforms (PKN1, PKN2, PKN3)

The PKN family in mammals consists of three distinct isoforms: PKN1, PKN2, and PKN3. nih.gov While structurally related, these isoforms exhibit different expression patterns and have both overlapping and unique biological functions, suggesting they are not entirely redundant. nih.gov

All three PKN isoforms share a conserved domain architecture. nih.gov The N-terminal regulatory region contains three homologous repeat (HR1) domains, which are antiparallel coiled-coils, and a C2-like domain. nih.gov The C-terminal region houses the catalytic serine/threonine kinase domain, which shares high homology with the Protein Kinase C (PKC) superfamily. nih.gov

The HR1 domains are particularly important for the activation of PKN kinases, as they are responsible for binding to small GTPases of the Rho family (like RhoA, Rac1, and Cdc42). ontosight.ai This interaction is a key event in mediating Rho-dependent signaling pathways. wikipedia.org The C2-like domain also contributes to the regulation of kinase activity. nih.gov

| Domain | Location | Key Function |

|---|---|---|

| HR1 (a, b, c) Domains | N-Terminal | Binds to Rho family small GTPases, mediating kinase activation. |

| C2-Like Domain | N-Terminal | Contributes to the autoinhibition and regulation of the kinase. |

| Kinase Domain | C-Terminal | Catalyzes the transfer of phosphate (B84403) from ATP to serine/threonine residues on substrate proteins. |

The expression patterns of PKN isoforms vary, which points to their specialized roles in different tissues and organs. sinobiological.com

PKN1 is ubiquitously expressed, with notable levels found in the heart, brain, placenta, lungs, skeletal muscle, kidneys, and pancreas. sinobiological.com It is the most abundant isoform in neurons. nih.gov

PKN2 is also ubiquitously expressed throughout the body. uniprot.orggenecards.org Studies in cardiomyocytes have shown that PKN2 expression can be substantially higher than PKN1, suggesting it plays a significant role in cardiac biology. nih.gov

PKN3 expression is more restricted. In healthy adult tissues, its expression is generally low or not detected. uniprot.orggenecards.org However, it is found to be expressed in prostate tumors and various cancer cell lines, suggesting a role in pathology. uniprot.orggenecards.org

| Isoform | Expression Pattern | Key Tissues/Cells |

|---|---|---|

| PKN1 | Ubiquitous | Brain, Heart, Lungs, Muscle, Kidney, Pancreas sinobiological.com |

| PKN2 | Ubiquitous | Expressed in most tissues, including bladder and skin cells uniprot.orgproteinatlas.orgcreative-biolabs.com |

| PKN3 | Restricted | Low in most adult tissues; expressed in some cancer cells (e.g., prostate) and during embryonic development uniprot.orgwikipedia.org |

PKN kinases are involved in a wide array of fundamental cellular activities, translating extracellular signals into intracellular responses.

PKN1 is a key regulator of the cytoskeleton, cell migration, and transcription. sinobiological.com It phosphorylates cytoskeletal proteins like vimentin (B1176767) and neurofilaments, thereby controlling their polymerization. sinobiological.com PKN1 also plays a role in apoptosis, the cell's programmed death process, and is a coactivator for androgen receptor-dependent transcription. wikipedia.org

PKN2 is also a crucial Rho/Rac effector protein that participates in regulating cell cycle progression, actin cytoskeleton assembly, cell adhesion, and cell migration. uniprot.orgbicnirrh.res.in It is required for the final stages of cell division (cytokinesis) and plays a role in establishing cell-cell junctions in epithelial tissues. creative-biolabs.com

PKN3 is a critical effector downstream of activated phosphoinositide 3-kinase (PI3K), a central pathway in cell growth and survival. embopress.org Research has shown that PKN3 is required for malignant cell growth and contributes to the invasive potential of cancer cells. wikipedia.orgembopress.org It also plays a significant role in angiogenesis (the formation of new blood vessels) and tumor metastasis. nih.gov

Significance of PKN Kinases in Cellular Regulation and Pathophysiology

Given their fundamental roles, the dysregulation of PKN kinase activity is linked to several human diseases. cuni.cz

Cancer: All three PKN isoforms have been implicated in cancer. PKN1 overexpression is associated with the progression of liver, prostate, and endometrial cancers by promoting proliferation and invasion. nih.gov PKN2 is involved in tumor cell migration and invasion in bladder and breast cancer. creative-biolabs.comresearchgate.net PKN3 is required for the growth of malignant prostate cells and promotes metastasis. embopress.orgnih.gov

Cardiovascular Disease: PKN1 and PKN2 are the major isoforms in cardiomyocytes and are involved in the heart's response to stress. nih.gov Their activity is deregulated in conditions like dilated cardiomyopathy and following ischemia-reperfusion injury. nih.gov Genetic loss of PKN1 in humans is associated with congenital heart abnormalities, highlighting its importance in cardiac development and function. nih.gov

Neurodegenerative Diseases: PKN kinases, particularly PKN1, are implicated in neurodegenerative disorders. nih.gov PKN1 is enriched in neurons and has been found to be associated with neurofibrillary tangles in Alzheimer's disease, where it can phosphorylate the tau protein. nih.govnih.gov Its dysregulation is also linked to the dysfunction of neurofilaments, a pathological change seen in amyotrophic lateral sclerosis (ALS). nih.gov

Rationale for Pharmacological Inhibition of PKN Kinases in Research

The deep involvement of PKN kinases in critical disease pathways makes them compelling targets for pharmacological research. nih.govontosight.ai The development of specific inhibitors allows researchers to:

Elucidate Function: Probe the precise roles of individual PKN isoforms in complex signaling networks.

Validate Therapeutic Targets: Determine if inhibiting a specific PKN kinase can halt or reverse disease processes in preclinical models.

Dissect Signaling Pathways: Differentiate the functions of PKN kinases from other related kinases, like PKC, to understand their unique contributions to cellular regulation.

PKN kinases are considered emerging research targets because their full range of functions and substrates are still being actively discovered. The development of potent and selective chemical tools is essential to accelerate this research. An example of such a tool is the compound Pkn1/2-IN-1 .

This compound is a potent, cell-penetrant, and selective inhibitor developed for the study of PKN kinases. medchemexpress.comglpbio.com Detailed biochemical assays have characterized its inhibitory activity, demonstrating high potency against PKN2 and, to a lesser extent, PKN1. medchemexpress.com This selectivity allows researchers to investigate the specific roles of these two isoforms.

| Target | IC₅₀ (nM) | Kᵢ (nM) |

|---|---|---|

| PKN2 (PRK2) | 16 | 8 |

| PKN1 | 108 | 210 |

By using compounds like this compound, scientists can block the activity of PKN1 and PKN2 in cell-based and other experimental systems to observe the functional consequences. This approach is critical for understanding the specific contributions of these kinases to the pathological processes of cancer, cardiovascular disease, and neurodegeneration, paving the way for future therapeutic strategies.

Utility of Selective Chemical Probes in Kinase Biology

In the field of kinase biology and drug discovery, selective chemical probes are indispensable research tools. acs.orgrsc.org A chemical probe is a highly characterized small molecule designed to modulate the function of a specific protein target, allowing researchers to investigate its biological role. rsc.orgnih.gov For a kinase inhibitor to be considered a high-quality chemical probe, it must meet stringent criteria, including high potency (typically an IC50 or Kd value below 100 nM in biochemical assays) and well-documented selectivity for its intended target over other proteins, especially within the same family. rsc.org

The utility of these probes is multifaceted. They enable the validation of a kinase as a potential drug target by allowing scientists to study the specific cellular or physiological consequences of inhibiting its activity. rsc.orgacs.org By using a highly selective probe, researchers can confidently link a biological outcome to the inhibition of a particular kinase, thereby avoiding the confounding results that can arise from non-selective compounds that affect multiple targets. rsc.org This precision is crucial for dissecting complex signaling networks and understanding the specific contribution of individual kinases. nih.gov Furthermore, these chemical tools can serve as starting points for more extensive drug discovery programs aimed at developing new therapeutics. nih.govcardiff.ac.uk

Introduction to this compound as a Dihydropyrrolopyridinone-based Research Tool

This compound is a potent and selective chemical probe developed specifically to target the PKN family of kinases. medchemexpress.comglpbio.com It belongs to the dihydropyrrolopyridinone class of chemical compounds. nih.govcardiff.ac.ukresearchgate.net As a research tool, this compound is designed to be cell-penetrant, allowing it to be used in cellular assays to investigate the roles of PKN1 and PKN2. medchemexpress.comglpbio.com

Research has focused on developing such tools to better understand the distinct and overlapping functions of PKN isoforms and to validate them as therapeutic targets, particularly in oncology. nih.govcardiff.ac.ukresearchgate.net The development of this compound represents a significant step in creating specific inhibitors for PKN2 and its closest homolog, PKN1. nih.govcardiff.ac.uk

Detailed biochemical assays have characterized the potency and selectivity of this compound. It demonstrates high potency against PKN2, with a significantly higher affinity for this isoform compared to PKN1. This selectivity is crucial for distinguishing the specific functions of PKN2. nih.govmedchemexpress.com Studies have shown that this compound exhibits good selectivity not only between PKN isoforms but also across the broader human kinome, reinforcing its value as a precise research tool. nih.govcardiff.ac.uk

Interactive Data Table: this compound Inhibitory Activity

This table summarizes the inhibitory potency of this compound against Protein Kinase N1 (PKN1) and Protein Kinase N2 (PKN2). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by half, while the Ki value indicates the binding affinity of the inhibitor to the enzyme. Lower values signify higher potency and affinity.

| Target Kinase | IC50 (nM) | Ki (nM) |

| PKN2 (PRK2) | 16 | 8 |

| PKN1 (PRK1) | 108 | 210 |

| Data sourced from MedChemExpress and GlpBio. medchemexpress.comglpbio.com |

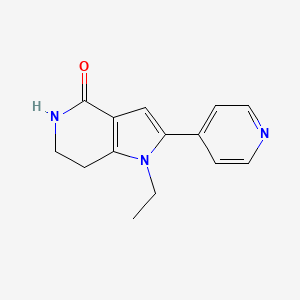

Structure

3D Structure

Properties

Molecular Formula |

C14H15N3O |

|---|---|

Molecular Weight |

241.29 g/mol |

IUPAC Name |

1-ethyl-2-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one |

InChI |

InChI=1S/C14H15N3O/c1-2-17-12-5-8-16-14(18)11(12)9-13(17)10-3-6-15-7-4-10/h3-4,6-7,9H,2,5,8H2,1H3,(H,16,18) |

InChI Key |

RVODROMIHSQWCT-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C1C3=CC=NC=C3)C(=O)NCC2 |

Origin of Product |

United States |

Molecular Mechanisms of Pkn1/2 in 1 Action and Target Engagement

Inhibitory Profile and Selectivity of Pkn1/2-IN-1

The utility of a chemical inhibitor is largely defined by its potency, ability to enter cells, and its specificity for the intended target over other related proteins. This compound has been characterized to establish these key parameters.

This compound is a potent, cell-penetrant inhibitor of PKN kinases. medchemexpress.comglpbio.com Biochemical assays have quantified its inhibitory activity against PKN1 and PKN2, demonstrating its ability to effectively block kinase function at nanomolar concentrations. The compound's cell penetrance has been confirmed through cellular assays, such as the NanoBRET (Bioluminescence Resonance Energy Transfer) assay, which measures target engagement within intact cells. nih.govresearchgate.net

The inhibitory potency of this compound is summarized in the table below.

| Target Kinase | IC50 | Ki |

| PKN2 (PRK2) | 16 nM | 8 nM |

| PKN1 (PRK1) | 108 nM | 210 nM |

| Data sourced from MedChemExpress. medchemexpress.com |

The compound demonstrates notable selectivity for PKN2 over its closest homolog, PKN1. nih.gov As indicated by the biochemical data, this compound is approximately 6.75 times more potent against PKN2 based on IC50 values (16 nM for PKN2 vs. 108 nM for PKN1). medchemexpress.com The selectivity is even more pronounced when comparing the inhibition constants (Ki), where the compound shows a 26-fold preference for PKN2 (8 nM) over PKN1 (210 nM). nih.govmedchemexpress.com This preferential inhibition allows for the discerning investigation of PKN2-specific functions in cellular contexts where both isoforms are present.

A critical aspect of characterizing a kinase inhibitor is understanding its broader interaction profile across the entire human kinome, which comprises over 500 kinases. nih.gov Studies on the dihydropyrrolopyridinone-based series, from which this compound is derived, have reported good selectivity across the wider human kinome and other kinase family members. nih.govox.ac.ukresearchgate.net Achieving high selectivity is a significant challenge for kinase inhibitors that target the highly conserved ATP-binding site. nih.govcancertreatmentjournal.com The development of selective chemical tools like this compound is essential to minimize off-target effects, which can confound experimental results and lead to misinterpretation of biological functions. nih.govnih.gov While the compound is described as having favorable selectivity, specific data from comprehensive kinome-wide screening panels detailing its interactions with other kinases are not extensively detailed in the available literature.

Allosteric and Orthosteric Binding Mechanisms

Kinase inhibitors are typically classified based on their binding mode. Orthosteric inhibitors bind to the active site (the ATP-binding pocket), directly competing with the endogenous ligand ATP. patsnap.com Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that inhibits kinase activity. patsnap.com

While direct structural studies detailing the binding mode of this compound are not specified in the reviewed literature, small molecule kinase inhibitors of its class commonly function as ATP-competitive, orthosteric inhibitors. patsnap.com This mechanism involves the inhibitor occupying the active site of the PKN enzyme, thereby preventing the phosphorylation of its substrates. patsnap.com

Impact of this compound on PKN Kinase Activation Dynamics

The activity of PKN kinases is tightly regulated by a series of molecular events, including binding to Rho GTPases and crucial phosphorylation steps. nih.govucl.ac.uk The full activation of PKN1 and PKN2 is a multi-step process that primes the kinase to perform its catalytic function.

A critical step for the catalytic activation of PKN1 and PKN2 is the phosphorylation of a specific threonine residue within the activation loop (Thr774 in human PKN1 and the equivalent Thr816 in PKN2). nih.govnih.gov This phosphorylation is carried out by the upstream kinase, 3-Phosphoinositide-Dependent Kinase-1 (PDK1). nih.govucl.ac.uknih.gov The interaction with Rho GTPases induces a conformational change in PKN, which facilitates this PDK1-mediated phosphorylation, a step that is essential for both the activation and stability of the PKN protein. nih.govucl.ac.uk

As an ATP-competitive inhibitor, this compound is designed to block the kinase's catalytic function after it has been activated. patsnap.com Therefore, the inhibitor itself is not expected to directly prevent the upstream activation step of PDK1-mediated phosphorylation on the activation loop. Instead, this compound acts downstream of this event, inhibiting the now-activated PKN kinase from phosphorylating its own substrates, thereby blocking its signaling output. patsnap.com

Interference with Rho GTPase-Dependent Activation

The activation of PKN family kinases is intricately linked to the activity of Rho GTPases such as RhoA, RhoB, RhoC, and Rac1. reactome.orgontosight.ai In their active, GTP-bound state, these small GTPases bind to the N-terminal regulatory region of PKN proteins. reactome.orgontosight.ai This interaction is thought to relieve an autoinhibitory conformation, allowing for the phosphorylation of the activation loop of the kinase domain by upstream kinases like PDK1, leading to the full catalytic activation of PKN. nih.gov

This compound, as an ATP-competitive inhibitor, exerts its effect by binding to the kinase domain of PKN1 and PKN2. This action blocks the subsequent phosphorylation of downstream substrates, thereby interfering with the signaling cascade that is initiated by Rho GTPase activation. While this compound does not directly prevent the binding of Rho GTPases to the regulatory domains of PKN, it effectively uncouples this activation signal from the downstream kinase activity.

Interaction with Regulatory Domains (e.g., HR1, C2-like)

The regulatory N-terminal region of PKN1 and PKN2 contains several conserved domains that are critical for their function and regulation. These include the Homology Region 1 (HR1) domains and a C2-like domain. nih.govnih.gov

The HR1 region is composed of three tandem repeats (HR1a, HR1b, and HR1c) that form antiparallel coiled-coil structures. reactome.org These HR1 domains are the primary sites of interaction with active, GTP-bound Rho GTPases. reactome.org This binding event is a key step in the activation of PKN kinases.

The C2-like domain is also involved in the regulation of PKN activity. It is implicated in targeting the kinase to cellular membranes and contributes to the autoinhibition of the kinase domain in its inactive state. nih.gov

As this compound is an ATP-competitive inhibitor that targets the kinase domain, there is no direct evidence to suggest that it interacts with the HR1 or C2-like regulatory domains. Its mechanism of action is focused on preventing the catalytic function of the enzyme rather than altering the regulatory interactions at the N-terminus.

Structure-Activity Relationship (SAR) Studies Guiding Inhibitor Development

The development of potent and selective inhibitors for the PKN family has been a focus of chemical biology research. Structure-activity relationship (SAR) studies have been instrumental in the discovery and optimization of compounds like this compound.

Development of Dihydropyrrolopyridinone Scaffold

This compound was developed from a dihydropyrrolopyridinone-based scaffold. nih.govox.ac.uk This chemical framework has proven to be a promising starting point for the generation of inhibitors targeting PKN1 and PKN2. nih.govox.ac.uk Researchers have synthesized and evaluated a range of molecules based on this scaffold to identify compounds with high potency and selectivity. nih.govox.ac.uk

Analog Synthesis and Affinity Optimization

Through systematic analog synthesis, researchers have explored the chemical space around the dihydropyrrolopyridinone core to optimize the affinity and selectivity of these inhibitors. This process involves the modification of various substituents on the scaffold and assessing the impact of these changes on the binding affinity for PKN1 and PKN2.

One notable example from these studies is a compound referred to as compound 8 in the primary literature, which demonstrated a high potency for PKN2 with a Ki of 8 nM and a 14-fold selectivity over PKN1. nih.govox.ac.ukcore.ac.uk The optimization of a precursor, compound 3, which had a Ki of 8.0 nM for PKN2 and was about 20-fold less potent towards PKN1 (Ki = 150 nM), led to the development of equipotent compounds 8 and 9 for PKN2, although the initial selectivity for PKN2 over PKN1 was not improved upon. core.ac.uk

| Compound | PKN2 Ki (nM) | PKN1 Ki (nM) | Selectivity (PKN1/PKN2) |

| Compound 3 | 8.0 | 150 | ~20-fold |

| Compound 8 | 8 | - | 14-fold over PKN1 |

Table 1: Binding affinities and selectivity of dihydropyrrolopyridinone-based inhibitors for PKN1 and PKN2. ox.ac.ukcore.ac.uk

Insights from Cross-Inhibitor Studies (e.g., Tofacitinib (B832), Lestaurtinib)

Insights into the inhibition of the PKN family have also been gained from studying the cross-reactivity of other known kinase inhibitors. Tofacitinib, an FDA-approved Janus kinase (JAK) inhibitor, has been shown to potently inhibit PRK1 (PKN1) both in vitro and in a cellular context. nih.govresearchgate.net This finding has prompted SAR studies using tofacitinib as a starting point to develop more selective PRK1 inhibitors. nih.govresearchgate.net These investigations have led to the identification of more potent and selective PRK1 inhibitors compared to tofacitinib and have highlighted potential selectivity hotspots between PRK1 and JAK3. nih.gov

Similarly, the clinical candidate lestaurtinib (B1684606) has been identified as a potent inhibitor of PRK1. nih.gov Molecular docking studies, based on a 3D model of the PRK1 kinase domain, have been used to analyze the key interactions between lestaurtinib and PRK1. nih.gov Studies in prostate cancer cells have shown that lestaurtinib can inhibit histone H3 threonine phosphorylation and androgen-dependent gene expression, functions associated with PRK1 activity. nih.gov These cross-inhibitor studies provide valuable information about the chemical features that can be exploited to design novel and selective inhibitors for the PKN family of kinases.

Cellular and Molecular Consequences of Pkn1/2 Inhibition by Pkn1/2 in 1

Regulation of Cellular Signaling Pathways

The phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a central regulator of cell survival and proliferation. thebiogrid.orgwikipedia.org PKN family members have been identified as key modulators of this pathway, often acting as a negative regulatory node. Inhibition of PKN1/2 by Pkn1/2-IN-1 consequently leads to significant alterations in Akt activity and the signaling of its downstream effectors.

Research has established that PKN1 and PKN2 can negatively regulate the activity of the kinase Akt (also known as Protein Kinase B). genecards.orgnih.gov PKN1 has been shown to interact with and inhibit Akt1 kinase activity. genecards.org This inhibitory function is critical for maintaining cellular homeostasis, as evidenced by studies where the genetic knockout of Pkn1 resulted in hyperresponsive B cells with significantly increased levels of phosphorylated Akt1 upon B-cell receptor stimulation. genecards.org

Specifically, PKN1/2 can inhibit the phosphorylation of Akt at key residues required for its full activation. nih.gov The activation of Akt is a multi-step process, often requiring phosphorylation at both Threonine 308 (T308) and Serine 473 (S473). uniprot.orgyoutube.com Studies have indicated that PKN1 and PKN2 can suppress the phosphorylation of Akt at T308. nih.gov In models of hypoxic-ischemic injury, the absence of PKN1 leads to markedly higher Akt phosphorylation, which in turn reduces caspase-3 activation and improves cell survival. wikipedia.org Therefore, the application of this compound, by inhibiting PKN1/2, is expected to relieve this negative regulation, leading to an increase in Akt phosphorylation and its subsequent kinase activity.

| Condition | Effect on PKN1/2 | Observed Impact on Akt Phosphorylation | Reference |

|---|---|---|---|

| This compound Treatment | Inhibition | Increased Akt Phosphorylation (Inferred) | mdpi.comnih.gov |

| Pkn1 Genetic Knockout | Absence | Significantly higher Akt phosphorylation | wikipedia.org |

| BCR Stimulation in Pkn1-/- B cells | Absence | Increased phosphorylated Akt1 levels | genecards.org |

Once activated, Akt phosphorylates a host of downstream substrate proteins, thereby regulating their function. uniprot.org Among the most critical of these are the Forkhead box O (FoxO) family of transcription factors and Glycogen (B147801) Synthase Kinase 3β (GSK3β). youtube.comnih.gov Akt-mediated phosphorylation of FoxO proteins leads to their exclusion from the nucleus, preventing them from transcribing pro-apoptotic genes. youtube.com Similarly, Akt phosphorylates and inactivates GSK3β, a kinase involved in numerous cellular processes, including metabolism and cell cycle control. youtube.comresearchgate.net

Given that this compound treatment leads to increased Akt activity, it follows that the phosphorylation status and activity of these downstream targets are also affected. Inhibition of PKN1 has been directly linked to the AKT/GSK3β signaling axis. wikipedia.org In myogenesis studies, the inhibition of GSK3β and FOXO1 were identified as primary targets of insulin-mediated signaling, a pathway heavily reliant on Akt. mapmygenome.in Therefore, by blocking PKN1/2, this compound enhances Akt activity, which in turn is expected to increase the inhibitory phosphorylation of both FoxO transcription factors (such as FoxO4a) and GSK3β, promoting cell survival and proliferation signals.

The Mitogen-Activated Protein Kinase (MAPK) pathways, comprising cascades such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK1/2), are crucial for transducing extracellular stimuli into cellular responses like proliferation, differentiation, and stress responses. uniprot.orgnih.gov Evidence indicates that PKN1 is a component of signaling complexes that can activate the p38 MAPK pathway. genecards.orgwikipedia.orgnih.gov

Specifically, PKN1 is part of a signaling cascade that originates from the activation of the adrenergic receptor ADRA1B and culminates in the activation of MAPK14 (p38α). genecards.orgwikipedia.orgnih.gov This connection is facilitated by scaffolding proteins, such as A-kinase anchoring protein (AKAP)-Lbc, which anchors a PKN-based signaling complex that is directly involved in inducing p38 activation. nih.gov Therefore, the inhibition of PKN1 by this compound would be expected to disrupt the formation or function of this complex, thereby attenuating the activation of the p38 MAPK cascade. While the direct influence of PKN1/2 inhibition on the JNK and ERK1/2 pathways is less characterized, the extensive crosstalk known to occur between MAPK pathways suggests potential indirect effects. thebiogrid.org For instance, the modulation of p38 activity can, in some contexts, influence the activation levels of JNK and ERK. wikipedia.org

PKN1 is a well-established effector of the small GTPase RhoA. youtube.comsinobiological.com The activation of RhoA, a key molecular switch in cells, leads to its binding to the HR1 domain of PKN1. youtube.com This interaction induces a conformational change in PKN1, facilitating its phosphorylation and activation by kinases such as 3-Phosphoinositide-Dependent Kinase-1 (PDK1). nih.gov This activation is a critical step in mediating the downstream effects of RhoA signaling.

The RhoA-PKN1 axis is integral to processes such as androgen receptor (AR) signaling in prostate cancer cells. wikipedia.org Androgen treatment can induce RhoA activation, which in turn engages PKN1 to regulate specific transcriptional programs. wikipedia.org Consequently, the use of this compound to inhibit PKN1 directly intercepts the signaling flow from activated RhoA. By blocking this key effector, this compound effectively uncouples RhoA from many of its downstream cellular functions, providing a powerful tool to probe and interfere with RhoA-dependent signaling pathways.

Serum Response Factor (SRF) is a transcription factor that plays a critical role in controlling genes involved in cell growth, migration, and differentiation. The activity of SRF can be regulated by the RhoA signaling pathway, and PKN1 has been identified as the crucial intermediary that transduces signals from RhoA to SRF. wikipedia.org

In prostate cancer models, the androgen receptor conveys androgen-responsiveness to SRF via the RhoA-PKN1 axis. wikipedia.org Androgen treatment induces an interaction between PKN1 and SRF, and this interaction is dependent on the kinase activity of PKN1. wikipedia.org The inhibition of PKN1, either through siRNA knockdown or pharmacological inhibitors, severely impairs the androgen-mediated regulation of SRF target genes. wikipedia.org Therefore, treatment with this compound, by inhibiting the kinase function of PKN1, is expected to block the androgen-induced, PKN1-dependent action on SRF. This disrupts the ability of SRF to regulate the expression of its target genes, which are often associated with aggressive cell behavior. wikipedia.org

| Signaling Molecule | Role in SRF Regulation | Effect of this compound | Reference |

|---|---|---|---|

| RhoA | Upstream activator of PKN1 | Downstream signaling is blocked | wikipedia.org |

| PKN1 | Directly interacts with and regulates SRF | Interaction and regulation are inhibited | wikipedia.org |

| SRF | Transcription factor for growth and migration genes | Target gene regulation is impaired | wikipedia.org |

Effects on Inflammasome Activation (Pyrin Inflammasome)

The protein kinases PKN1 and PKN2 are integral negative regulators of the Pyrin inflammasome. nih.govnih.gov Under normal physiological conditions, the GTPase RhoA activates PKN1 and PKN2, which in turn phosphorylate the inflammasome sensor protein, pyrin. nih.govnih.govresearchgate.net This phosphorylation event facilitates the binding of 14-3-3 proteins to pyrin, a crucial interaction that sequesters pyrin in an inactive state and prevents inflammasome assembly. nih.govnih.gov

Inhibition of PKN1 and PKN2, as would be achieved by this compound, disrupts this regulatory pathway. The absence of pyrin phosphorylation prevents the binding of the inhibitory 14-3-3 proteins. nih.gov This releases pyrin from its suppressed state, leading to its activation and the subsequent assembly of the inflammasome complex. nih.govresearchgate.net Studies using gene knockdown have demonstrated that reducing PKN1 or PKN2 levels induces spontaneous, pyrin-dependent release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.gov Therefore, the primary consequence of applying this compound in this context is the potentiation of Pyrin inflammasome activation.

Table 1: Effects of PKN1/2 Inhibition on Pyrin Inflammasome Activation

| Experimental Approach | Cell/System Model | Key Findings | Reference |

| Gene Knockdown (siRNA) | Mouse Bone-Marrow-Derived Macrophages (BMDMs) | Knockdown of Pkn1 or Pkn2 induced spontaneous, pyrin-dependent IL-1β release. | nih.gov |

| Chemical Inhibition (PKC412) | Mouse Bone-Marrow-Derived Macrophages (BMDMs) | A potent inhibitor of PKNs activated the pyrin inflammasome. | nih.gov |

| Mechanistic Studies | Multiple | Activated PKN1 binds to pyrin; this interaction is lost upon PKN1 inactivation. | nih.gov |

Effects on Cytoskeletal Dynamics and Cell Morphology

PKN family kinases are key effectors of the Rho family of small GTPases, which are master regulators of the actin cytoskeleton. oncotarget.comportlandpress.comnih.gov PKN1, in particular, is involved in processes such as cytoskeletal reconstruction. nih.govresearchgate.net Inhibition of PKN1 function has been shown to have direct consequences on actin-associated structures. Research utilizing siRNA-mediated knockdown of PKN1 in neuronal PC12 cells resulted in a notable disturbance of the F-actin-associated cytoskeleton. nih.gov Given that this compound is a potent inhibitor of PKN1 and PKN2, its application is expected to phenocopy these effects, leading to significant reorganization of the actin cytoskeleton and subsequent changes in cell morphology. medchemexpress.comglpbio.com The dynamic nature of actin polymerization and depolymerization, which is crucial for cell shape and motility, is tightly controlled by signaling pathways where PKN kinases act as intermediaries. cellsignal.comnih.gov

PKN1 plays a direct role in the organization of intermediate filaments, particularly neurofilaments, which are the principal intermediate filaments in neurons. nih.govnih.gov PKN1 functions as a neurofilament head-rod domain kinase. nih.govnih.gov It phosphorylates neurofilament proteins, an action that disrupts their assembly and organization. nih.gov This regulatory role is critical, as the proper assembly and transport of neurofilaments are essential for maintaining axonal caliber and function. nih.gov Deregulation of PKN1 activity has been shown to cause significant disruption to neurofilament organization and axonal transport. nih.govnih.gov Therefore, inhibition of PKN1 by this compound would be predicted to interfere with this phosphorylation-dependent regulation, thereby altering the normal dynamics and structural integrity of the neurofilament network within neuronal cells.

Table 2: Effects of PKN1/2 Inhibition on Cytoskeletal Dynamics

| Cytoskeletal Component | Model System | Effect of PKN1 Inhibition/Knockdown | Consequence | Reference |

| Actin Cytoskeleton | Neuronal PC12 cells | Disturbance of the F-actin-associated cytoskeleton. | Altered cell morphology and dynamics. | nih.gov |

| Intermediate Filaments (Neurofilaments) | In vitro / Neurons | Prevents phosphorylation-mediated disruption of filament assembly. | Altered neurofilament organization and axonal transport. | nih.gov |

Modulation of Key Cellular Processes

The role of PKN1 in promoting cell migration and invasion is well-documented, particularly in the context of cancer. nih.govnih.gov Studies on androgen-independent prostate cancer cells have shown that PKN1 is required for their metastatic behavior. oncotarget.comnih.gov Inhibition or knockdown of PKN1 in these cells, as well as in liver cancer cell lines, leads to a strong decrease in both migration and invasion capabilities. oncotarget.comnih.govnih.gov PKN1 exerts this control through its kinase activity, which regulates the expression of a suite of migration-relevant genes. oncotarget.comnih.gov Consequently, the application of this compound, by inhibiting the catalytic function of PKN1/2, directly interferes with these signaling pathways, resulting in a significant reduction in the migratory and invasive potential of susceptible cells.

The influence of PKN1/2 inhibition on cell proliferation is context-dependent. In numerous malignant tumor types, such as liver and prostate cancer, PKN1 is implicated in promoting cell proliferation. nih.govnih.govnih.gov Silencing PKN1 expression in liver cancer cells significantly reduces cell viability and proliferation, suggesting that this compound could act as an anti-proliferative agent in this context. nih.govnih.gov

Conversely, in the immune system, PKN1 has been shown to act as a negative regulator of the PI3K-Akt signaling pathway in B-cells. pnas.org The PI3K-Akt pathway is a critical driver of cell proliferation and survival. pnas.org In B-cells lacking PKN1, Akt activity is enhanced, leading to B-cell hyperreactivity and increased proliferation. pnas.org This suggests that in certain cell types, such as B-lymphocytes, inhibition of PKN1 by this compound might lead to an increase in proliferation rather than a decrease. This highlights the dual and cell-type-specific roles of PKN kinases in cell cycle control.

Table 3: Effects of PKN1/2 Inhibition on Cellular Processes

| Cellular Process | Cell Type | Effect of PKN1/2 Inhibition | Key Research Finding | Reference |

| Migration & Invasion | Prostate Cancer Cells (PC-3M-luc2, Du145) | Decreased | Knockdown of PRK1/PKN1 strongly decreased migration and invasion. | oncotarget.comnih.gov |

| Migration & Invasion | Liver Cancer Cells | Decreased | Silencing PKN1 expression reduced cell migration and invasion. | nih.govnih.gov |

| Proliferation | Liver Cancer Cells | Decreased | Silencing PKN1 expression reduced cell viability. | nih.govnih.gov |

| Proliferation | B-lymphocytes | Increased | PKN1 deficiency resulted in B-cell hyperreactivity and enhanced proliferation via Akt hyperactivation. | pnas.org |

Apoptosis and Cell Survival Mechanisms

Inhibition of PKN1/2 by this compound is expected to modulate apoptosis and cell survival, given the established roles of these kinases in cell death pathways. PKN1 and PKN2 have been shown to be both substrates and regulators of apoptotic signaling cascades.

Studies have demonstrated that PKN1 can be cleaved and activated by caspase-3, a key executioner caspase in apoptosis. nih.govnih.gov This suggests that PKN1 activity may be involved in the cellular changes that occur during programmed cell death. Research involving the silencing of PKN1 in liver cancer cells has shown a significant increase in the rate of apoptosis, indicating a pro-survival role for PKN1 in this context. nih.gov Similarly, in malignant melanoma cells, the inhibition of PKN1 expression has been found to stimulate apoptosis.

Conversely, in neuronal cells, PKN1 has been implicated in neurodegenerative processes through its inhibition of the pro-survival AKT/GSK3β signaling pathway. nih.gov In the context of cardiac tissue, the loss of PKN1 has been associated with increased injury following ischemia-reperfusion, suggesting a protective, anti-apoptotic function in cardiomyocytes. nih.gov Furthermore, overexpression of PKN2 has been shown to protect against oxidative stress-induced apoptosis in PC12 cells by activating the mTOR pathway. nih.gov

The inhibition of PKN1/2 by this compound could, therefore, have context-dependent effects on cell survival. In cancer cells where PKN1/2 may be promoting survival, this compound could induce apoptosis. In other cell types, such as cardiomyocytes, its use might compromise cell survival under stress conditions.

Table 1: Research Findings on PKN1/2 in Apoptosis and Cell Survival

| Cell Type | Experimental Approach | Key Findings | Implied Role of PKN1/2 |

|---|---|---|---|

| Liver Cancer Cells | PKN1 Silencing | Increased apoptosis rate | Pro-survival |

| Malignant Melanoma Cells | PKN1 Inhibition | Stimulated apoptosis | Pro-survival |

| Neuronal Cells | In vitro model of HIE | PKN1 mediates neurodegeneration via AKT/GSK3β inhibition | Pro-apoptotic/Neurodegenerative |

| Cardiomyocytes | PKN1 Knockout | Exacerbated ischemia-reperfusion injury | Pro-survival/Cardioprotective |

Cell Adhesion

PKN1 and PKN2 are known to be involved in the regulation of the actin cytoskeleton and cell adhesion dynamics. nih.gov Therefore, inhibition of these kinases by this compound is likely to impact cell adhesion. The PKN family of proteins has been identified as effectors of Rho GTPases, which are master regulators of cytoskeletal organization and, consequently, cell adhesion and migration. nih.gov

Furthermore, PKN2 has been implicated in the regulation of cell-cell adhesion. kit.edu It can influence the localization of β-catenin and E-cadherin to cell-cell contacts, thereby strengthening intercellular adhesion. nih.gov Given these roles, inhibition of PKN1/2 by this compound could potentially disrupt both cell-matrix and cell-cell adhesion, which could have implications for tissue integrity and cancer metastasis.

Table 2: Research Findings on PKN1/2 in Cell Adhesion

| Cell Type | Experimental Approach | Key Findings | Implied Role of PKN1/2 |

|---|---|---|---|

| Bladder Tumor Cells | PKN1/PKN2 Depletion | Larger focal adhesions | Regulation of focal adhesion morphology |

| Bladder Tumor Cells | PKN2 Depletion | Reduced cell migration | Promotion of cell migration |

Cell Cycle Progression

The involvement of the PKN family in the regulation of the cell cycle suggests that this compound could influence cell proliferation by affecting cell cycle progression. jackwestin.com While direct studies on the effect of this compound on specific cell cycle checkpoints are limited, the known interactions of PKN proteins provide clues to its potential impact.

PKN1 has been shown to be involved in pathways that control cell proliferation. For instance, in androgen-dependent cancer cells, inhibition of PKN1 can block transcriptional activation that is necessary for proliferation. In liver cancer cells, silencing of PKN1 leads to a decrease in cell proliferation. nih.gov

The cell cycle is tightly regulated by checkpoints, such as the G1/S and G2/M transitions, which are controlled by cyclin-dependent kinases (CDKs). bmj.com While there is no direct evidence from the provided search results linking this compound to specific cell cycle phases, the general role of PKN in cell proliferation suggests that its inhibition could lead to cell cycle arrest. For example, many kinase inhibitors can induce arrest at the G2/M phase. thermofisher.com The precise effect of this compound on cell cycle progression would likely be cell-type dependent and would require further investigation through cell cycle analysis assays. researchgate.netucl.ac.uk

Table 3: Research Findings on PKN1/2 in Cell Cycle Progression

| Cell Type | Experimental Approach | Key Findings | Implied Role of PKN1/2 |

|---|---|---|---|

| Androgen-Dependent Cancer Cells | PKN1 Inhibition | Blocked transcriptional activation for proliferation | Promotion of proliferation |

Vesicular Translocation and Endocytosis

PKN1 has been directly implicated in the regulation of vesicular trafficking and endocytosis, suggesting that this compound could disrupt these essential cellular processes. jackwestin.com

One study demonstrated that under hyperosmotic stress, PKN1 translocates to a vesicular compartment in a process that is dependent on the small GTPase Rac1 and is linked to endocytosis. nih.govguidetopharmacology.org Interestingly, the kinase activity of PKN1 was not required for this translocation, and a PKN inhibitor was also shown to induce the accumulation of PKN1 in vesicles. nih.govguidetopharmacology.org This suggests that this compound might also promote the sequestration of PKN1 in vesicular compartments, potentially altering its function.

Endocytosis, the process by which cells internalize molecules, is a complex process that can be mediated by various mechanisms, including clathrin-mediated and caveolin-mediated pathways. nih.gov The involvement of kinases in regulating these pathways is well-established. Given the role of PKN1 in vesicle dynamics, it is plausible that its inhibition by this compound could interfere with specific endocytic routes, thereby affecting nutrient uptake, receptor signaling, and pathogen entry.

Table 4: Research Findings on PKN1/2 in Vesicular Translocation and Endocytosis

| Cellular Process | Experimental Condition | Key Findings | Implied Role of PKN1/2 |

|---|---|---|---|

| Vesicular Translocation | Hyperosmotic Stress | PKN1 translocates to a vesicular compartment | Regulation of protein localization |

Preclinical Research Applications of Pkn1/2 in 1 in Disease Models

Oncology Research

Pkn1/2-IN-1 is a potent and selective, cell-penetrant inhibitor of PKN2 with an IC50 of 16 nM and a Ki of 8 nM. medchemexpress.com Its utility in oncology research stems from the established roles of PKN1 and PKN2 in tumor cell proliferation, migration, and invasion.

The progression of prostate cancer to a metastatic, androgen-independent state is a significant clinical challenge for which curative therapies are lacking. nih.gov Research has identified Protein Kinase C-related kinase 1 (PRK1/PKN1) as a key driver of the metastatic behavior of androgen-independent prostate cancer cells. nih.govoncotarget.comoncotarget.com Inhibition of PKN1 has been shown to block hormone-dependent proliferation in prostate cancer cells. nih.gov

Studies utilizing inhibitors of the PKN pathway have demonstrated that its kinase activity is essential for regulating cell migration and gene expression, without affecting cell proliferation in androgen-independent models. nih.govoncotarget.comoncotarget.com A PKN1 inhibitor has been shown to prevent metastases in mouse models, highlighting the pathway as a promising therapeutic target to impede prostate cancer metastasis. nih.govoncotarget.com

The androgen receptor (AR) is a critical driver of prostate cancer progression. oup.complos.orgbiorxiv.org PKN1 acts as a crucial coactivator of AR-dependent transcription. uniprot.org Upon androgen stimulation, AR recruits PKN1, which then phosphorylates histone H3 at threonine 11 (H3T11ph). oup.comuniprot.org This specific epigenetic mark promotes the demethylation of histone H3 'Lys-9' and facilitates the recruitment of other transcriptional machinery, ultimately leading to the activation of AR target genes and promoting prostate cancer cell growth. oup.comuniprot.org

Inhibition of PKN1 has been observed to decrease the expression of SRF (Serum Response Factor) transcriptional targets while increasing the expression of AR transcriptional targets, indicating a complex crosstalk between these signaling pathways. plos.orgbiorxiv.orgresearchgate.netresearchgate.net This interplay is significant as the SRF pathway has been implicated in resistance to anti-androgen therapies like enzalutamide. plos.orgbiorxiv.org

| Cell Line | Intervention | Key Findings | Reference(s) |

| LNCaP | Inhibition of PKN1 | Decreased expression of SRF transcriptional targets, increased expression of AR transcriptional targets. | plos.orgbiorxiv.orgresearchgate.netresearchgate.net |

| PC-3M-luc2 | PRK1/PKN1 depletion or inhibition | Reduced cell migration and invasion in vitro; prevented metastases in vivo. | nih.gov |

| LNCaP | PKN1 knockdown | Inhibited recruitment of KAT8 and histone H4K16 acetylation at AR target genes. | oup.com |

Transcriptome analysis has revealed that PKN1 regulates a "migratory signature" of genes. nih.gov Depletion of PRK1/PKN1 in androgen-independent prostate cancer cells leads to changes in the expression of numerous genes relevant to cell migration. nih.gov Key among these are NT5E, NEDD9, and PXN. nih.gov This regulation of gene expression is mediated through the interaction of PKN1 with the scaffold protein sperm-associated antigen 9 (SPAG9/JIP4), which is required for p38-phosphorylation and subsequent cell migration. nih.govoncotarget.comoncotarget.com The transcription factor ELK1, an effector of p38 signaling, is also involved in controlling the expression of these migration-relevant genes. nih.gov

Protein kinase N1 (PKN1) is significantly implicated in the progression of liver cancer. nih.govingentaconnect.comresearchgate.netnih.gov Studies have shown that PKN1 is highly expressed in hepatocellular carcinoma (HCC) tissues, and its expression level positively correlates with the histological grade of the tumor, as well as with markers for proliferation (Ki67) and microvascular density (MVD). nih.govingentaconnect.comresearchgate.netnih.gov Specifically, PKN1 expression is higher in moderately and poorly differentiated HCC compared to well-differentiated HCC. nih.govingentaconnect.comresearchgate.netnih.gov

In vitro experiments using liver cancer cell lines such as HepG2 and Hep3B have demonstrated that silencing PKN1 expression leads to a significant reduction in cell viability, migration, and invasion. nih.gov Concurrently, the rate of apoptosis in these cells is significantly increased. nih.gov These findings underscore the role of PKN1 as an oncogene in the development and progression of liver cancer and suggest that inhibiting its activity could be a promising therapeutic strategy. nih.govingentaconnect.comresearchgate.netnih.gov

| Cell Line | Intervention | Effect on Proliferation | Effect on Invasion/Migration | Reference(s) |

| HepG2 | Silencing of PKN1 | Reduced | Reduced | nih.gov |

| Hep3B | Silencing of PKN1 | Reduced | Reduced | nih.gov |

The role of the PKN family of kinases extends to several other malignancies, with overexpression of PKN1 being linked to aggressive forms of various cancers.

Endometrial Cancer : PKN1 expression is elevated in endometrial cancer and is associated with more aggressive tumor phenotypes. nih.gov Higher PKN1 expression is observed in poorly differentiated tumors, in patients with metastases, and in those with more aggressive serous endometrial cancer. nih.gov In the HEC-1-A endometrial cancer cell line, PKN1 modulates the cellular responses to TGFβ and EGF, affecting cell proliferation, migration, and invasiveness. researchgate.netdovepress.com The kinase activity of PKN1 is required for the inhibitory effects of TGFβ and EGF on cell proliferation and invasion. dovepress.com

Ovarian Cancer : Overexpression of PKN1 has been correlated with aggressive ovarian cancer. dovepress.comresearchgate.net

Breast Cancer : PKN1 expression has been found to be elevated in triple-negative breast cancer samples, which are known for their aggressive clinical course. nih.gov Furthermore, PKN2 has been implicated in triple-negative breast cancer. portlandpress.com

Prostate Cancer Progression and Metastasis

Neurobiology and Neurodegenerative Disease Research

Axonal Outgrowth and Synaptic Maturation

Research has identified Protein Kinase N1 (PKN1) as a critical regulator in balancing axonal outgrowth and the maturation of synapses, particularly in the cerebellum. nih.govoncotarget.com Studies using cerebellar granule cells (Cgcs) from Pkn1 knockout (Pkn1-/-) mice have demonstrated that the absence of PKN1 leads to deregulated, enhanced axonal outgrowth. oncotarget.comuniprot.org This effect is linked to the hyperactivation of the protein kinase AKT. nih.govnih.gov

In Pkn1-/- Cgcs, elevated AKT phosphorylation results in increased levels of the transcription factor NeuroD2, which in turn prevents presynaptic maturation. nih.govoncotarget.com While axons are elongated, there is a corresponding reduction in the density of presynaptic sites. oncotarget.comuniprot.org This trade-off between axonal growth and presynaptic differentiation highlights PKN1's function as a crucial gatekeeper of AKT activity during development. nih.govoncotarget.com Inhibition of the over-activated AKT in these Pkn1-/- cells was shown to restore the balance, reducing the elongated axon phenotype and increasing the density of presynaptic specifications. oncotarget.comuniprot.orgnih.gov These findings suggest that inhibiting PKN1 could modulate neuronal connectivity, a process relevant in developmental and regenerative contexts.

In the hippocampus, another brain region with significant PKN1 expression, Pkn1 knockout also results in elevated levels of phospho-AKT and NeuroD2, affecting the expression of glutamate (B1630785) receptor subunits essential for synaptic function. researchgate.netresearchgate.net Furthermore, PKN1 plays a role in promoting the maturation of synapses by upregulating the neuronal glutamate transporter EAAT3, which helps normalize the function of metabotropic glutamate receptors (mGluRs). portlandpress.com The absence of the dominant PKN1 subtype in the brain leads to an immature synaptic state with a higher number of silent synapses. portlandpress.com

| Parameter | Observation in Pkn1-/- Cgcs | Associated Molecular Change | Reference |

|---|---|---|---|

| Axonal Outgrowth | Enhanced / Elongated | Increased AKT phosphorylation | oncotarget.comuniprot.org |

| Presynaptic Site Density | Reduced | Increased NeuroD2 levels | nih.govoncotarget.comuniprot.org |

| Synaptic Maturation | Defective / Immature | Decreased EAAT3 expression, more silent synapses | portlandpress.com |

Role in Hypoxic-Ischemic Encephalopathy Models

Hypoxic-ischemic encephalopathy (HIE) is a condition of brain injury caused by oxygen deprivation, to which the developing cerebellum is particularly vulnerable. nih.govnih.gov The AKT cell survival pathway is a promising target for neuroprotective strategies in HIE. nih.gov Preclinical studies using an in vitro model of HIE with cerebellar granule cells (Cgcs) have explored the role of PKN1. nih.govnih.govresearchgate.net

In these models, Cgcs from Pkn1-/- mice demonstrated significantly higher AKT phosphorylation compared to wild-type cells. nih.govnih.gov This increase in AKT activity was associated with reduced activation of caspase-3, a key executioner of apoptosis, and consequently, improved cell survival following the hypoxic-ischemic insult. nih.govnih.gov

Furthermore, Pkn1-/- Cgcs showed enhanced axonal outgrowth, not only on growth-promoting substrates but also on growth-inhibitory substrates like chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), which are components of the glial scar that forms after brain injury. nih.govresearchgate.netnih.gov This suggests that the absence of PKN1 confers a protective phenotype that supports both neuronal survival and axonal regeneration in a model of HIE. nih.gov These findings validate PKN1 as a potential therapeutic target where its inhibition could offer neuroprotective and neuro-regenerative benefits in conditions like neonatal HIE. nih.govnih.govresearchgate.net

| Parameter | Observation in Pkn1-/- Cerebellar Granule Cells | Mechanism | Reference |

|---|---|---|---|

| Cell Survival | Improved | Higher AKT phosphorylation, reduced caspase-3 activation | nih.govnih.gov |

| Axonal Outgrowth on Inhibitory Substrates (CSPGs) | Enhanced | Mediated by over-activated AKT signaling | nih.govresearchgate.netnih.gov |

| PKN1 Role | Neurodegenerative | PKN1-mediated AKT inhibition contributes to cell death | nih.govresearchgate.net |

Implications in Amyotrophic Lateral Sclerosis (ALS) Models

Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disorder affecting motor neurons. nih.gov A key pathological feature in some forms of ALS is the dysfunction of neurofilament metabolism and transport. nih.gov PKN1 has been implicated in this process as it phosphorylates neurofilament proteins at sites important for their assembly. nih.gov Deregulation of PKN1 may contribute to the disruption of neurofilament organization and axonal transport, which are hallmarks of ALS pathology. nih.govnih.gov

In fact, research has shown that insults associated with ALS, such as excitotoxic glutamate release, can lead to the cleavage of PKN1 by caspases. nih.gov This processing results in a constitutively active form of PKN1, which can disrupt neurofilament organization. nih.gov Studies using the SOD1-G93A transgenic mouse model of ALS have also demonstrated that PKN1 is cleaved, which subsequently impairs neurofilament structure and axonal transport. probes-drugs.org These findings position the dysregulation of PKN1 activity as a contributing factor to the pathogenic process in ALS, suggesting that modulating its activity could be a therapeutic avenue. nih.govnih.gov

Relevance to Retinal Degeneration

The function of PKN1 has also been explored in the context of retinal development and degeneration. nih.gov Research indicates that haploinsufficiency of the PKN1 ortholog in Drosophila can suppress light-induced retinal degeneration in a fly model of autosomal dominant retinitis pigmentosa, pointing to PKN1 inhibition as a potential therapeutic strategy. nih.gov

Metabolic Disease Research

Adipocyte Differentiation

The proper differentiation of adipocytes (fat cells) is crucial for metabolic health, and its dysfunction is linked to obesity and insulin (B600854) resistance. nih.govnih.gov Research has identified PKN1 as a key player in the process of adipogenesis (adipocyte differentiation). researchgate.netnih.govresearchgate.net Studies using 3T3-L1 murine adipocytes have shown that PKN1 is activated during the differentiation process and that its presence is required for full maturation. researchgate.netnih.gov

When PKN1 is silenced in these cells, the differentiation process is diminished. researchgate.net This is evidenced by a significant downregulation in the expression of key adipogenic marker genes, including PPARγ, FABP4, Adiponectin, and CEBPα. researchgate.netresearchgate.net These incompletely differentiated adipocytes lacking PKN1 are also hypertrophic. nih.gov These findings collectively point to PKN1 as a critical regulator of the signaling pathways that govern adipocyte differentiation. nih.govresearchgate.net The activation of PPARG, a master regulator of adipogenesis, is promoted by 3-phosphoinositide-dependent protein kinase 1 (PDPK1), which also activates PKN kinases. uniprot.orguniprot.org

Glucose Metabolism and Insulin Responsiveness

PKN kinases are also deeply involved in the regulation of glucose metabolism and the cellular response to insulin. portlandpress.comnih.gov PKN1 has been shown to control insulin-stimulated glucose transport. nih.govresearchgate.net In adipocytes, insulin signaling leads to the phosphorylation and activation of PKN1. nih.gov Studies on visceral adipose tissue from obese patients show that PKN1 activation levels are lower in individuals with type 2 diabetes compared to non-diabetic individuals, suggesting a correlation between PKN1 activity and insulin-resistant conditions. researchgate.netnih.gov

In cellular models, silencing PKN1 in adipocytes leads to impaired insulin signaling and a reduced capacity for glucose uptake. researchgate.netnih.govresearchgate.net This is associated with decreased activation of key downstream insulin signaling molecules like Akt/PKB. nih.gov These results establish PKN1 as an important emerging player in adipocyte insulin responsiveness. nih.govresearchgate.net

In skeletal muscle, the predominant isoform is PKN2. nih.gov Knockdown of PKN2 in primary human skeletal muscle cells was found to impair insulin-stimulated glucose uptake, glycogen (B147801) incorporation, and oxidation. nih.gov This suggests that PKN2 plays a significant role in mediating insulin's metabolic effects in this tissue, potentially by relaying the insulin signal to the cytoskeleton, analogous to PKN1's role in adipocytes. nih.gov

| Process | Kinase | Key Findings from Knockdown/Knockout Models | Cell/Tissue Type | Reference |

|---|---|---|---|---|

| Adipocyte Differentiation | PKN1 | Silencing impairs differentiation; decreases adipogenic markers (PPARγ, FABP4, etc.). | Adipocytes (3T3-L1) | researchgate.netnih.govresearchgate.net |

| Glucose Uptake | PKN1 | Silencing reduces insulin-stimulated glucose uptake. | Adipocytes (3T3-L1) | nih.govresearchgate.net |

| Insulin Responsiveness | PKN1 | Activation correlates with insulin sensitivity; lower in diabetic tissue. | Adipocytes, Visceral Adipose Tissue | researchgate.netnih.gov |

| Insulin Responsiveness | PKN2 | Knockdown impairs insulin-stimulated glucose metabolism. | Skeletal Muscle Cells | nih.gov |

Immunological and Inflammatory Disease Research

Inhibition of PKN1 and PKN2 has been explored in preclinical models of immunological and inflammatory disorders, revealing the kinases' pivotal roles in mediating immune cell function and inflammatory signaling cascades.

Graft-versus-Host Disease (GvHD) in Transplantation Models

Graft-versus-Host Disease (GvHD) is a life-threatening complication of allogeneic hematopoietic cell transplantation (allo-HCT) driven by donor T cells attacking recipient tissues. researchgate.netmdpi.com Research indicates that PKN1 is a promising therapeutic target for preventing GvHD. researchgate.net Studies have shown that the JAK1/2 inhibitor baricitinib (B560044), which is also a potent inhibitor of PKN1, is more effective than the JAK1/2 inhibitor ruxolitinib (B1666119) at preventing GvHD in mouse models. researchgate.netfrontiersin.org This suggests that the superiority of baricitinib may stem from its off-target inhibition of PKN1, in addition to its known effects on JAK1/2. researchgate.net

Further evidence comes from the use of the PKN1 inhibitor, OTS167, which was found to significantly reduce GvHD in a mouse model of allo-HCT. researchgate.net The underlying mechanism is thought to involve PKN1's role in signaling pathways that control immune cell adhesion and trafficking. researchgate.net Specifically, PKN1 inhibition was shown to reduce the phosphorylation of downstream targets like PPP1R14A and STK4 in murine T cells, which are critical for the T-cell activity that induces GvHD. researchgate.net These findings collectively identify PKN1 inhibition as a key strategy for mitigating GvHD.

Table 1: Research Findings in Graft-versus-Host Disease (GvHD)

| Model System | Intervention | Key Findings | Implication for PKN1/2 Inhibition |

|---|---|---|---|

| Mouse model of allo-HCT | Baricitinib (JAK1/2 and PKN1 inhibitor) | Superior to Ruxolitinib (JAK1/2 inhibitor) in preventing and treating GvHD. researchgate.net | Off-target PKN1 inhibition likely contributes to GvHD suppression. |

| Mouse model of allo-HCT | OTS167 (PKN1 inhibitor) | Significantly reduced GvHD severity. researchgate.net | Direct inhibition of PKN1 is a viable therapeutic strategy for GvHD. |

| Murine T-cells | OTS167 (PKN1 inhibitor) | Reduced phosphorylation of PPP1R14A and STK4 in a dose-dependent manner. researchgate.net | PKN1 regulates key signaling pathways for T-cell mediated GvHD. |

Pyrin Inflammasome-Related Autoinflammatory Conditions

The Pyrin inflammasome is a critical component of the innate immune system, and its dysregulation is linked to autoinflammatory diseases like Familial Mediterranean Fever (FMF) and Hyper-IgD syndrome (HIDS). uantwerpen.benih.govugent.be Preclinical research has established a crucial regulatory role for PKN1 and PKN2 in restraining Pyrin inflammasome activity. The GTPase RhoA activates PKN1 and PKN2, which then phosphorylate pyrin at specific serine residues (S208 and S242). nih.govnih.gov This phosphorylation allows chaperone proteins called 14-3-3 to bind to pyrin, holding it in an inactive state and preventing inflammasome assembly. nih.govfrontiersin.org

In conditions like FMF, mutations in pyrin can decrease its binding to PKN proteins, leading to reduced phosphorylation and constitutive inflammasome activation. nih.govfrontiersin.org Similarly, defects in RhoA activation, as seen in HIDS, lead to the inactivation of PKN1/2, subsequent dephosphorylation of pyrin, and inflammasome-driven inflammation. nih.gov Therefore, the research application of a PKN1/2 inhibitor in this context is to probe this pathway. Pharmacological inhibition of PKN1/2 would be expected to mimic the disease state by preventing pyrin phosphorylation, thereby triggering inflammasome activation and the release of pro-inflammatory cytokines. frontiersin.org

Table 2: Research Findings in Pyrin Inflammasome Regulation

| System | Finding | Mechanism | Implication for PKN1/2 Inhibition |

|---|---|---|---|

| Cellular models | RhoA activates PKN1 and PKN2, which phosphorylate pyrin. nih.govnih.gov | Phosphorylated pyrin binds to 14-3-3 proteins, which blocks inflammasome activation. nih.govfrontiersin.org | Inhibition of PKN1/2 would prevent pyrin phosphorylation, leading to inflammasome activation. |

| FMF patient cells | Binding of PKN proteins to FMF-associated mutant pyrin is substantially decreased. nih.gov | Reduced phosphorylation leads to constitutive inflammasome activity. nih.gov | A PKN1/2 inhibitor could be used as a tool to model FMF pathology. |

| HIDS patient cells | Defects in prenylation lead to RhoA inactivation and subsequent pyrin inflammasome activation. nih.gov | Inactivation of RhoA prevents PKN1/2 from phosphorylating and inactivating pyrin. nih.gov | A PKN1/2 inhibitor would mimic the downstream effects of RhoA inactivation seen in HIDS. |

Cardiovascular Disease Research

The study of PKN1 and PKN2 using inhibitors and genetic models has uncovered their profound involvement in the pathology of various cardiovascular diseases, from chronic fibrotic and hypertrophic remodeling to acute injury and developmental processes.

Cardiac Fibrosis and Myocardial Hypertrophy

Cardiac fibrosis, the excessive deposition of extracellular matrix, and myocardial hypertrophy, an increase in cardiomyocyte size, are key contributors to heart failure. jst.go.jpeurekalert.org Research has identified PKN1 and PKN2 as critical mediators of these pathological processes. ahajournals.orgnih.gov In cardiac fibroblasts, PKN1 and PKN2 are activated by pro-fibrotic stimuli such as Angiotensin II and TGF-β. jst.go.jpresearchgate.net Studies using cardiac fibroblast-specific PKN knockout mice demonstrated that the absence of PKN suppressed cardiac fibrosis after myocardial infarction. jst.go.jp This was associated with reduced expression of αSMA, collagen I, and collagen III, indicating that PKN is essential for the conversion of fibroblasts into myofibroblasts, the primary cells responsible for fibrosis. jst.go.jpresearchgate.net

In cardiomyocytes, PKN1 and PKN2 are activated by pressure overload and Angiotensin II, leading to hypertrophy. ahajournals.org Cardiomyocyte-specific double knockout of PKN1 and PKN2 protected mice from stress-induced cardiac hypertrophy and dysfunction. ahajournals.orgnih.gov A key mechanism involves the phosphorylation of myocardin-related transcription factor A (MRTFA) by PKN, which increases the expression of genes associated with hypertrophy and fibrosis. ahajournals.orgnih.gov These findings strongly suggest that a dual inhibitor like this compound could be a valuable tool for studying and potentially treating cardiac fibrosis and hypertrophy.

Table 3: Research Findings in Cardiac Fibrosis and Hypertrophy

| Model System | Intervention | Key Findings | Implication for PKN1/2 Inhibition |

|---|---|---|---|

| Cardiac fibroblast-specific PKN knockout mice | Myocardial infarction model | Suppressed cardiac fibrosis and improved left ventricular contractility. jst.go.jp | Inhibition of PKN in fibroblasts is a potential anti-fibrotic strategy. |

| Cultured cardiac fibroblasts | PKN knockdown | Markedly decreased αSMA expression and suppressed collagen production upon TGFβ stimulation. jst.go.jp | PKN is critical for fibroblast-to-myofibroblast conversion. |

| Cardiomyocyte-specific PKN1/2 double-knockout mice | Pressure overload (TAC) or Angiotensin II infusion | Resistant to cardiac hypertrophy and deterioration of left ventricular function. ahajournals.org | Inhibition of PKN in cardiomyocytes can prevent pathological hypertrophy. |

| In vitro and in vivo models | Genetic deletion of PKN1/2 | Suppressed phosphorylation of MRTFA, a key transcription factor for hypertrophy and fibrosis. ahajournals.orgnih.gov | PKN acts upstream of a critical transcriptional program for cardiac remodeling. |

Ischemia-Reperfusion Injury

The role of PKN in ischemia-reperfusion (I/R) injury, a condition where tissue damage is caused by the restoration of blood flow after a period of ischemia, is complex and appears to be cell-type specific. In cardiomyocytes, PKN activation is identified as an endogenous protective mechanism. ahajournals.org Studies show that PKN is activated in the heart during both ischemia and reperfusion, and this activation helps to inhibit the death of cardiac myocytes, thereby protecting the heart from I/R injury. ahajournals.orgresearchgate.net Furthermore, genetic loss of PKN1 in the whole heart was shown to exacerbate I/R injury, resulting in a doubling of myocardial infarct size compared to wild-type hearts. nih.govresearchgate.net This suggests PKN1 is crucial for endogenous cardioprotection. nih.govresearchgate.net

In contrast, research focusing on immune cells has revealed a detrimental role for PKN1. In a model of renal I/R injury, the specific loss of PKN1 in myeloid cells (like neutrophils) was found to decrease tissue injury. researchgate.netnih.gov This protective effect was linked to impaired neutrophil integrin activation, adhesion, and infiltration into the inflamed tissue. nih.gov This highlights a dual role for PKN: protective in cardiomyocytes and detrimental in neutrophils during I/R injury. A PKN1/2 inhibitor could thus be a critical research tool to dissect these opposing effects in different cell populations.

Table 4: Research Findings in Ischemia-Reperfusion (I/R) Injury

| Model System | Intervention/Model | Key Findings | Conclusion |

|---|---|---|---|

| Mouse heart I/R model | Ischemia and Reperfusion | PKN is activated (phosphorylated) in hearts subjected to I/R. ahajournals.org | PKN is an endogenous mediator of cardioprotection against I/R injury. ahajournals.org |

| PKN1 knockout mouse hearts | Langendorff perfusion with I/R | Myocardial infarct size was doubled compared to wild-type hearts. nih.govresearchgate.net | Loss of PKN1 reduces endogenous cardioprotection and exacerbates I/R injury. nih.govresearchgate.net |

| Renal I/R model | Myeloid-specific loss of PKN1 | Decreased tissue injury. nih.gov | PKN1 in neutrophils promotes infiltration and tissue damage in I/R. nih.gov |

Developmental Cardiac Abnormalities

Preclinical studies have established that PKN2, in particular, is indispensable for normal heart development. nih.govnih.gov Research using mice with a cardiomyocyte-directed knockout of the gene for PKN2 revealed catastrophic effects on the developing heart. nih.govbiorxiv.org These embryos displayed severe structural abnormalities, including a defective compact myocardium, the presence of myocardial clefts and diverticula, and ventricular septal defects. nih.govnih.gov

The few knockout mice that survived to birth developed cardiac failure, underscoring the essential role of PKN2 in establishing and maintaining cardiac structure and function from the embryonic stage. nih.govnih.gov These findings indicate that PKN2 signaling is critical for the formation of the compact myocardium. nih.gov Consequently, the use of a this compound inhibitor during embryonic development would likely lead to significant cardiac malformations, making it a valuable tool for studying the molecular mechanisms that govern cardiogenesis and the etiology of congenital heart defects.

Table 5: Research Findings in Developmental Cardiac Abnormalities

| Model System | Intervention | Key Findings | Conclusion |

|---|---|---|---|

| Mice with cardiomyocyte-directed PKN2 knockout | Embryonic development analysis | Displayed myocardial clefts, diverticula, and ventricular septal defects. nih.govnih.gov | Cardiomyocyte PKN2 is essential for heart development and formation of the compact myocardium. nih.gov |

| Sub-Mendelian homozygous PKN2 knockout survivors | Postnatal analysis | Developed cardiac failure. nih.govnih.gov | Loss of PKN2 during development leads to severe postnatal cardiac dysfunction. |

| Human patient data analysis | RNASeq of dilated cardiomyopathy hearts | PKN2 expression was found to be upregulated compared to controls. nih.govresearchgate.net | Suggests involvement of PKN2 in adult heart disease, in addition to its developmental role. |

Methodological Approaches and Considerations in Pkn1/2 in 1 Research

In Vitro Assays for Kinase Activity and Target Engagement

Initial characterization of a kinase inhibitor like Pkn1/2-IN-1 involves quantitative assessment of its direct interaction with the target enzyme and its ability to engage the target in a complex cellular environment.

Biochemical assays are fundamental for determining the intrinsic inhibitory potency of a compound against its purified target kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a widely used format for this purpose in kinase drug discovery. reactionbiology.com In a typical TR-FRET kinase activity assay, the kinase, a fluorescently labeled substrate, and ATP react. A terbium-labeled antibody that recognizes the phosphorylated substrate is then added. thermofisher.com Kinase activity leads to substrate phosphorylation, bringing the terbium donor and the fluorescent acceptor into proximity, which generates a FRET signal. thermofisher.com Inhibitors compete with ATP or the substrate, reducing phosphorylation and thus lowering the FRET signal.

This compound has been characterized using such biochemical assays, demonstrating potent inhibition of PKN isoforms. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters derived from these experiments.

| Target | IC50 | Ki | Source |

|---|---|---|---|

| PKN2 (PRK2) | 16 nM | 8 nM | medchemexpress.comglpbio.com |

| PKN1 | 108 nM | 210 nM | medchemexpress.com |

While biochemical assays measure direct enzyme inhibition, cellular target engagement assays confirm that the inhibitor can enter live cells and bind to its intended target. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a prominent technology for this purpose. promega.com This method quantitatively measures the interaction between an inhibitor and a specific kinase in living cells. promega.com The assay typically involves expressing the target kinase as a fusion protein with NanoLuc® Luciferase. A cell-permeable fluorescent tracer that binds to the kinase is then added to the cells. promegaconnections.com When the tracer binds to the kinase-NanoLuc® fusion, the proximity allows for energy transfer from the luciferase to the tracer, generating a BRET signal. promegaconnections.com When a test compound like this compound is introduced, it competes with the tracer for binding to the kinase, leading to a dose-dependent decrease in the BRET signal. promegaconnections.com This allows for the determination of the compound's apparent cellular affinity and can provide a more accurate estimation of intracellular potency. mdpi.com

Cell-Based Phenotypic Assays

Following biochemical and target engagement validation, cell-based assays are employed to understand the functional consequences of inhibiting PKN1/2 with this compound. These assays assess the inhibitor's impact on cellular behaviors, or phenotypes, that are regulated by the target kinase.

PKN1 has been implicated in cellular life processes, including proliferation and apoptosis. researchgate.net Therefore, a key step in characterizing an inhibitor like this compound is to measure its effects on cell viability and programmed cell death.

Proliferation Assays: These assays quantify the rate of cell division. Studies have shown that silencing PKN1 expression can suppress the proliferation of certain cancer cells. nih.gov Methods like the CCK-8 assay or colony formation assays are used to determine if inhibiting PKN1/2 with this compound reduces the number of viable cells or their ability to form colonies over time. nih.gov

Apoptosis Assays: These assays detect the induction of programmed cell death. PKN1 can be cleaved and activated by caspase-3 during apoptosis, suggesting its involvement in this process. pnas.orgnih.gov Research indicates that silencing PKN1 can significantly increase the apoptosis rate in liver cancer cells. researchgate.netnih.gov The effect of this compound on apoptosis can be measured by quantifying markers like cleaved PARP or by using assays that measure caspase-3/7 activity. nih.govresearchgate.net

The PKN family of kinases plays a role in regulating the actin cytoskeleton and is involved in cell migration and invasion. oncotarget.comnih.gov The efficacy of this compound in blocking these processes is evaluated using specific phenotypic assays.

Wound Healing Assay: This method assesses collective cell migration. A "wound" or scratch is created in a confluent monolayer of cells. nih.govcellbiolabs.com The ability of the cells to migrate and close the gap is monitored over time. Treatment with a PKN1/2 inhibitor would be expected to slow the rate of wound closure compared to untreated cells. nih.govresearchgate.net

Transwell Invasion Assay: This assay measures the ability of cells to migrate through a porous membrane, often coated with a layer of extracellular matrix like Matrigel, to mimic invasion through tissue barriers. nih.govoncotarget.com Studies have demonstrated that downregulation of PKN1 significantly reduces the invasive capacity of cancer cells in this assay. nih.gov Therefore, this method is used to quantify the anti-invasive effects of this compound.

| Assay Type | Methodology | Expected Outcome of PKN1/2 Inhibition |

|---|---|---|

| Proliferation | CCK-8, Colony Formation | Decreased cell viability and colony formation. nih.gov |

| Apoptosis | Caspase Activity, Cleaved PARP | Increased markers of programmed cell death. researchgate.netnih.gov |

| Migration | Wound Healing Assay | Reduced rate of wound closure. nih.gov |

| Invasion | Transwell Assay (with Matrigel) | Decreased number of cells invading through the membrane. nih.govnih.gov |

To confirm that the observed phenotypic effects are due to the inhibition of the intended target, researchers analyze the downstream signaling pathways regulated by PKN1/2. Western blotting is a cornerstone technique for this purpose. bio-techne.com By using antibodies specific to the phosphorylated forms of downstream proteins, it is possible to measure how this compound affects the kinase's activity within the cell.

PKN1 is known to be an effector of the Rho family of small G proteins and can phosphorylate various substrates, thereby regulating different signaling cascades. nih.govpnas.org For example, activated PKN1 can regulate the invasion of prostate cancer cells through the phosphorylation of p38. Furthermore, PKN1 has been shown to negatively regulate the Akt signaling pathway. nih.govpnas.org Therefore, researchers would use Western blot analysis to probe cell lysates treated with this compound with antibodies against total and phosphorylated forms of known PKN substrates (e.g., p38, Akt, and its downstream targets) to verify that the inhibitor effectively blocks the intended signaling pathway. nih.gov

Genetic Modulation Techniques Complementing Pharmacological Inhibition

siRNA/shRNA-Mediated Knockdown of PKN Isoforms